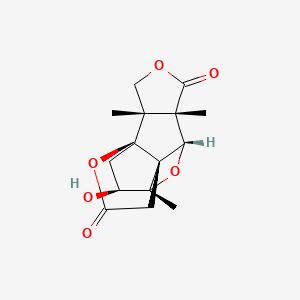

Merrilactone A

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Fórmula molecular |

C15H18O6 |

|---|---|

Peso molecular |

294.3 g/mol |

Nombre IUPAC |

(1S,2S,6S,7R,9S,10S,15S)-15-hydroxy-2,6,9-trimethyl-4,8,13-trioxapentacyclo[7.4.2.01,10.02,6.07,10]pentadecane-5,12-dione |

InChI |

InChI=1S/C15H18O6/c1-11-6-19-10(18)12(11,2)9-14-5-8(17)20-15(11,14)4-7(16)13(14,3)21-9/h7,9,16H,4-6H2,1-3H3/t7-,9-,11+,12-,13+,14+,15-/m0/s1 |

Clave InChI |

RJVZPYYKUUJWSI-YTDOHZAMSA-N |

SMILES isomérico |

C[C@@]12COC(=O)[C@@]1([C@H]3[C@@]45[C@@]2(C[C@@H]([C@]4(O3)C)O)OC(=O)C5)C |

SMILES canónico |

CC12COC(=O)C1(C3C45C2(CC(C4(O3)C)O)OC(=O)C5)C |

Sinónimos |

merrilactone A |

Origen del producto |

United States |

Foundational & Exploratory

The Discovery and Isolation of Merrilactone A: A Technical Guide for Researchers

Abstract

Merrilactone A, a novel sesquiterpene dilactone isolated from the pericarps of Illicium merrillianum, has garnered significant attention within the scientific community for its potent neurotrophic properties.[1][2] This technical guide provides a comprehensive overview of the discovery, isolation, and initial biological characterization of this compound. It is intended for researchers, scientists, and drug development professionals interested in the chemistry and therapeutic potential of this unique natural product. The guide details the experimental protocols for the extraction and purification of this compound, summarizes its key physicochemical and spectroscopic data, and describes the methodology for assessing its neurite outgrowth-promoting activity.

Introduction

The genus Illicium, comprising aromatic evergreen trees and shrubs, is a rich source of biologically active secondary metabolites, particularly sesquiterpenoids.[3][4] In 2000, researchers from Tokushima Bunri University and Beijing University of Chinese Medicine reported the discovery of this compound from the dried pericarps of Illicium merrillianum, a plant indigenous to southern China and Myanmar. This compound was found to exhibit significant neurotrophic activity, promoting neurite outgrowth in primary cultures of fetal rat cortical neurons at concentrations as low as 0.1 to 10 μmol/L.[2] The unique caged pentacyclic structure of this compound, featuring two γ-lactones and an oxetane ring, presents a formidable synthetic challenge and an intriguing subject for structure-activity relationship studies.[1][2] This guide serves as a technical resource for the isolation and preliminary biological evaluation of this compound.

Isolation of this compound from Illicium merrillianum

The isolation of this compound from the pericarps of Illicium merrillianum is a multi-step process involving extraction, solvent partitioning, and column chromatography. The reported yield of this compound is approximately 0.004% from the dried plant material.[2]

Experimental Protocol: Extraction and Isolation

This protocol is a synthesized methodology based on the initial discovery and subsequent studies on sesquiterpenes from Illicium merrillianum.

2.1.1. Plant Material and Extraction

-

Preparation of Plant Material: Air-dry the pericarps of Illicium merrillianum and grind them into a fine powder.

-

Solvent Extraction:

-

Macerate the powdered plant material (e.g., 10 kg) with methanol (e.g., 3 x 50 L) at room temperature for several days with occasional agitation.

-

Filter the extracts and combine the filtrates.

-

Concentrate the combined methanol extract under reduced pressure using a rotary evaporator to obtain a crude extract.

-

2.1.2. Solvent Partitioning

-

Suspend the crude methanol extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity to fractionate the components.

-

Partition the aqueous suspension successively with:

-

n-hexane

-

Dichloromethane (CH₂Cl₂)

-

Ethyl acetate (EtOAc)

-

-

Concentrate each solvent fraction under reduced pressure. The fraction containing this compound is typically the dichloromethane or ethyl acetate fraction.

2.1.3. Chromatographic Purification

-

Silica Gel Column Chromatography:

-

Subject the active fraction (e.g., CH₂Cl₂ fraction) to column chromatography on a silica gel column.

-

Elute the column with a gradient of n-hexane and ethyl acetate (e.g., starting from 100% n-hexane and gradually increasing the polarity to 100% ethyl acetate).

-

Collect fractions and monitor by thin-layer chromatography (TLC). Combine fractions with similar TLC profiles.

-

-

Further Purification:

-

Subject the fractions enriched with this compound to repeated column chromatography on silica gel, potentially using different solvent systems (e.g., chloroform-methanol).

-

Final purification can be achieved by preparative high-performance liquid chromatography (HPLC) on a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., methanol-water or acetonitrile-water).

-

Isolation Workflow

Caption: Workflow for the isolation of this compound.

Physicochemical and Spectroscopic Data of this compound

The structure of this compound was elucidated using a combination of spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, and was ultimately confirmed by X-ray crystallography.[1][2]

| Property | Data |

| Molecular Formula | C₁₅H₁₈O₆ |

| Molecular Weight | 294.30 g/mol |

| Appearance | Colorless prisms |

| Melting Point | 235-237 °C |

| Optical Rotation | [α]D²⁵ +30.5 (c 0.1, CHCl₃) |

| High-Resolution MS | Found: 294.1102 (M⁺), Calculated for C₁₅H₁₈O₆: 294.1103 |

| ¹H NMR (CDCl₃, 500 MHz) | δ 4.65 (1H, d, J=5.0 Hz), 4.25 (1H, d, J=5.0 Hz), 3.98 (1H, s), 3.85 (1H, d, J=8.0 Hz), 3.75 (1H, d, J=8.0 Hz), 2.80 (1H, m), 2.55 (1H, dd, J=14.0, 5.0 Hz), 2.20 (1H, dd, J=14.0, 2.0 Hz), 1.30 (3H, s), 1.25 (3H, s), 1.10 (3H, s) |

| ¹³C NMR (CDCl₃, 125 MHz) | δ 176.5, 175.8, 92.5, 88.5, 85.0, 78.5, 75.0, 72.5, 55.0, 52.0, 48.0, 45.0, 28.0, 25.0, 22.0 |

| Infrared (IR) (KBr) | νmax 3450, 1780, 1760, 1250, 1100, 980 cm⁻¹ |

Biological Activity: Neurotrophic Effects

This compound has been shown to promote neurite outgrowth in primary cultures of fetal rat cortical neurons.[2] This activity suggests its potential as a therapeutic agent for neurodegenerative diseases.

Experimental Protocol: Neurite Outgrowth Assay

This protocol is a generalized procedure based on standard methods for assessing neurite outgrowth in primary neuronal cultures.

4.1.1. Primary Cortical Neuron Culture

-

Tissue Dissociation:

-

Dissect the cerebral cortices from fetal rats (e.g., embryonic day 18).

-

Mince the tissue and incubate in a dissociation medium containing enzymes like trypsin and DNase I to obtain a single-cell suspension.

-

-

Cell Plating:

-

Plate the dissociated cortical neurons onto culture plates (e.g., 24-well or 96-well) pre-coated with an adhesion substrate such as poly-L-lysine or laminin.

-

Culture the cells in a defined neuronal culture medium (e.g., Neurobasal medium supplemented with B-27, L-glutamine, and penicillin-streptomycin) at 37°C in a humidified incubator with 5% CO₂.

-

4.1.2. Treatment with this compound

-

After allowing the neurons to adhere and stabilize (e.g., 24 hours), replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10 μmol/L). A vehicle control (e.g., DMSO) should be included.

-

Incubate the cells for a defined period (e.g., 48-72 hours) to allow for neurite extension.

4.1.3. Quantification of Neurite Outgrowth

-

Immunocytochemistry:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells and block non-specific binding sites.

-

Incubate with a primary antibody against a neuronal marker, such as β-III tubulin (Tuj1) or microtubule-associated protein 2 (MAP2), which stains the neurites.

-

Incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

-

Image Acquisition and Analysis:

-

Acquire images of the stained neurons using a high-content imaging system or a fluorescence microscope.

-

Use automated image analysis software to quantify various parameters of neurite outgrowth, such as:

-

Total neurite length per neuron

-

Number of primary neurites per neuron

-

Number of branch points per neuron

-

Length of the longest neurite

-

-

Neurite Outgrowth Assay Workflow

Caption: Workflow for the neurite outgrowth assay.

Signaling Pathways

The precise signaling pathways through which this compound exerts its neurotrophic effects have not been fully elucidated in the initial discovery papers. However, neurotrophic factors typically promote neuronal survival and neurite outgrowth through the activation of downstream signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways. Further research is required to determine the specific molecular targets and mechanisms of action of this compound.

Caption: Hypothesized signaling pathway for this compound.

Conclusion

This compound represents a promising lead compound for the development of novel therapeutics for neurodegenerative disorders. This technical guide provides a foundational understanding of its discovery, a detailed protocol for its isolation from Illicium merrillianum, and a methodology for evaluating its neurotrophic activity. The unique structure and potent biological activity of this compound warrant further investigation into its mechanism of action and therapeutic potential. The detailed experimental procedures and data presented herein are intended to facilitate future research in this exciting area of natural product chemistry and drug discovery.

References

Merrilactone A: A Technical Guide for Researchers

An In-depth Review of the Chemistry, Biological Activity, and Experimental Protocols of a Promising Neurotrophic Agent

Merrilactone A, a sesquiterpene dilactone first isolated in 2000 from the pericarps of Illicium merrillianum, has garnered significant attention within the scientific community.[1][2] Its potent neurotrophic properties, demonstrated in primary cultures of fetal rat cortical neurons, position it as a compelling candidate for the development of therapeutics targeting neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1] This technical guide provides a comprehensive overview of this compound, including its chemical identity, biological activity, and detailed experimental protocols relevant to its study.

Chemical Identification

This compound is a structurally complex natural product with multiple stereocenters. This complexity has led to several valid IUPAC names.

| Identifier | Value |

| Preferred IUPAC Name | (1aS,2S,3aS,3bS,6aS,6bR)-2-Hydroxy-1a,3b,6a-trimethylhexahydro-3H,6H-3a,1a-(epoxyethano)oxeto[2',3',4':3,4]pentaleno[1,2-c]furan-6,8-dione |

| CAS Number | 301842-37-5 |

Biological Activity: Neurotrophic Properties

This compound exhibits significant neurotrophic activity, promoting neurite outgrowth in primary cultures of fetal rat cortical neurons at concentrations ranging from 0.1 to 10 μmol/L.[1][2][3] This activity suggests its potential as a therapeutic agent for neuronal regeneration and protection.

| Biological Activity | Cell Type | Effective Concentration |

| Neurotrophic Activity (Neurite Outgrowth) | Fetal Rat Cortical Neurons | 0.1 - 10 μmol/L |

| Neuroprotection | Fetal Rat Cortical Neurons | 0.1 - 10 μmol/L |

The precise molecular mechanism and signaling pathways underlying the neurotrophic effects of this compound have not yet been fully elucidated and remain an active area of investigation.

Experimental Protocols

Isolation of this compound from Illicium merrillianum

The following is a general protocol for the isolation of this compound and other sesquiterpenes from the pericarps of Illicium merrillianum, based on common phytochemical extraction and purification techniques.

-

Extraction:

-

Air-dried and powdered pericarps of Illicium merrillianum are subjected to solvent extraction, typically with methanol or ethanol, at room temperature.

-

The resulting crude extract is concentrated under reduced pressure.

-

-

Solvent Partitioning:

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

-

-

Chromatographic Purification:

-

The fraction containing this compound (typically the ethyl acetate fraction) is subjected to multiple rounds of column chromatography.

-

Silica Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, such as n-hexane and ethyl acetate, to yield several sub-fractions.

-

Preparative High-Performance Liquid Chromatography (HPLC): The sub-fractions showing neurotrophic activity are further purified by preparative HPLC using a reversed-phase column (e.g., C18) and a suitable mobile phase (e.g., methanol-water or acetonitrile-water gradient) to yield pure this compound.

-

Total Synthesis of this compound

Several total syntheses of this compound have been reported. A representative synthetic approach involves the following key transformations:

-

Core Skeleton Construction: The synthesis often begins with the construction of the central cyclopentane ring, which is a key structural feature of the molecule.

-

Stereoselective Reactions: Multiple stereoselective reactions are employed to establish the correct stereochemistry at the numerous chiral centers.

-

Ring Formations: The synthesis involves the sequential formation of the various rings of the pentacyclic structure.

-

Functional Group Manipulations: Various functional group transformations are carried out throughout the synthesis to introduce the required hydroxyl and lactone functionalities.

For detailed, step-by-step protocols, it is recommended to consult the supplementary information of the original research articles on the total synthesis of this compound.

Neurite Outgrowth Assay in Fetal Rat Cortical Neurons

This protocol describes a general method for assessing the neurotrophic activity of this compound.

-

Cell Culture Preparation:

-

Primary cortical neurons are isolated from the cerebral cortices of rat embryos (E18).[4][5]

-

The cortices are dissected, dissociated into single cells, and plated on culture dishes pre-coated with a suitable substrate, such as poly-L-lysine or laminin.

-

The cells are cultured in a serum-free neuron culture medium.

-

-

Compound Treatment:

-

After an initial period of cell attachment and stabilization (typically 24 hours), the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10 μmol/L). A vehicle control (e.g., DMSO) is also included.

-

-

Incubation:

-

The treated cells are incubated for a period sufficient to allow for neurite outgrowth (typically 48-72 hours).

-

-

Immunocytochemistry and Imaging:

-

The cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).

-

The neurons are stained with an antibody against a neuron-specific marker, such as β-III tubulin or microtubule-associated protein 2 (MAP2), to visualize the cell body and neurites.[5]

-

Fluorescently labeled secondary antibodies are used for detection.

-

Images of the stained neurons are captured using a fluorescence microscope.

-

-

Quantification of Neurite Outgrowth:

-

The captured images are analyzed using image analysis software to quantify various parameters of neurite outgrowth, such as the total length of neurites per neuron, the number of neurites per neuron, and the number of branch points.[6]

-

Signaling Pathways and Experimental Workflows

As the specific signaling pathways modulated by this compound are currently unknown, a logical experimental workflow to elucidate its mechanism of action is proposed below.

References

The Enigmatic Path to a Neurotrophic Agent: A Technical Guide to the Proposed Biosynthetic Pathway of Merrilactone A

For Researchers, Scientists, and Drug Development Professionals

Merrilactone A, a complex sesquiterpene lactone isolated from the pericarps of Illicium merrillianum, has garnered significant attention for its potent neurotrophic activity, making it a compelling target for research in neurodegenerative diseases.[1] While its total synthesis has been achieved through multiple routes, the natural biosynthetic pathway within Illicium merrillianum remains largely unelucidated by direct enzymatic and genetic studies. This guide provides an in-depth overview of the current scientifically proposed biosynthetic pathway, drawing from bio-inspired total synthesis campaigns and established principles of terpene biochemistry. It must be emphasized that the following pathway is hypothetical and awaits experimental verification through in vivo studies.

The Foundation: From Mevalonate to Farnesyl Pyrophosphate

The journey to this compound begins with the universal precursor for all sesquiterpenes: farnesyl pyrophosphate (FPP). This C15 isoprenoid is assembled through the mevalonic acid (MVA) pathway.[1] Acetyl-CoA is converted through a series of enzymatic steps into isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). One molecule of DMAPP is then condensed with two molecules of IPP to yield FPP.[1] This initial phase of the pathway is a well-established and fundamental process in terpenoid biosynthesis.

Proposed Core Skeleton Formation: A Cascade of Cyclization and Rearrangement

The transformation of the linear FPP into the complex polycyclic core of Illicium sesquiterpenes is a critical and speculative part of the biosynthetic pathway. Chemical synthesis efforts have been guided by a proposed cascade of reactions that are thought to mimic the natural process.[2][3][4]

A key hypothesis suggests that the diverse carbon skeletons of Illicium sesquiterpenes, including the anislactone-type to which this compound belongs, could arise from a common dicarbonyl derivative of allo-cedrane.[4] The proposed sequence is as follows:

-

Cyclization of FPP: The biosynthesis is initiated by a terpene synthase that catalyzes the cyclization of FPP. It is proposed that this proceeds through a bisabolyl cation to form a cedrane skeleton.[2]

-

Skeletal Rearrangement: A subsequent 1,2-alkyl shift is hypothesized to convert the cedrane framework into the allo-cedrane skeleton.[2]

-

Carbon-Carbon Bond Cleavage: The allo-cedrane intermediate is then thought to undergo a C-C bond cleavage, possibly through a retro-Dieckmann condensation-like mechanism, to generate the core seco-prezizaane ring system.[2][4] This key intermediate is believed to be the branching point for various Illicium sesquiterpenes.

The following diagram illustrates this proposed initial cascade.

Late-Stage Tailoring: The Path to this compound

From the seco-prezizaane intermediate, a series of extensive oxidative modifications are required to arrive at the final, highly oxygenated structure of this compound. These late-stage tailoring steps are presumed to be catalyzed by enzymes such as cytochrome P450 monooxygenases (CYPs) and other oxidoreductases, which are known to be involved in the diversification of terpene structures.[2]

While the precise sequence is unknown, the proposed transformations include:

-

Hydroxylations: Multiple positions on the carbon skeleton are hydroxylated.

-

Lactone Formation: The characteristic γ-lactone rings are formed through oxidation and subsequent intramolecular esterification.

-

Oxetane Ring Formation: The distinctive oxetane ring of this compound is likely formed in the final stages of the pathway. It has been suggested that anislactone-type sesquiterpenes could be biogenetic precursors to this compound.[5]

The following diagram outlines the proposed divergence from the common intermediate to this compound and other related sesquiterpenes.

Quantitative Data and Experimental Protocols: A Call for Future Research

A critical gap in the understanding of this compound biosynthesis is the complete absence of quantitative data and detailed experimental protocols from in vivo or in vitro studies. The core requirements for a comprehensive technical guide, as outlined below, represent key areas for future research:

Table 1: Essential Quantitative Data (Currently Unavailable)

| Parameter | Description | Significance |

|---|---|---|

| Enzyme Kinetics (Km, kcat) | Substrate affinity and turnover rate for each biosynthetic enzyme (e.g., terpene synthase, CYPs). | Determines the efficiency and rate-limiting steps of the pathway. |

| Precursor Uptake & Incorporation | Efficiency of labeled precursor (e.g., ¹³C-glucose, ¹³C-FPP) incorporation into this compound. | Confirms pathway intermediates and carbon flow. |

| Gene Expression Levels | Relative transcript abundance of candidate biosynthetic genes in different tissues and developmental stages. | Correlates gene activity with compound accumulation. |

| Protein Abundance | Quantification of biosynthetic enzymes in plant tissues. | Provides direct evidence of enzyme presence and potential for flux control. |

Experimental Protocols (Currently Unavailable)

Detailed methodologies are required to validate the proposed pathway and gather the quantitative data listed above. Key experimental approaches for future studies would include:

-

Transcriptome and Genome Analysis: Sequencing the transcriptome and genome of Illicium merrillianum to identify candidate terpene synthase and cytochrome P450 genes.

-

Heterologous Expression and Enzyme Assays: Cloning candidate genes and expressing them in microbial hosts (e.g., E. coli, yeast) to characterize their enzymatic function and determine kinetic parameters.

-

Virus-Induced Gene Silencing (VIGS): Silencing candidate genes in I. merrillianum to observe the effect on this compound accumulation, thereby confirming gene function in vivo.

-

Precursor Feeding Studies: Supplying isotopically labeled precursors to plant tissues or cell cultures and tracking their incorporation into this compound and its proposed intermediates using techniques like mass spectrometry and NMR.

The workflow for identifying and characterizing the enzymes in the this compound biosynthetic pathway would logically follow the steps outlined in the diagram below.

Conclusion and Future Outlook

The biosynthesis of this compound is a frontier in natural product chemistry and plant biochemistry. While bio-inspired synthesis has provided a plausible and logical framework for its formation, the actual enzymatic machinery remains a black box. The intricate and highly oxidized structure of this compound suggests a complex interplay of terpene synthases and tailoring enzymes like CYPs, which have orchestrated a remarkable series of reactions.

For drug development professionals, understanding this pathway is not merely an academic exercise. Elucidating the specific genes and enzymes could pave the way for metabolic engineering and synthetic biology approaches to produce this compound and novel analogues in scalable microbial systems. This would overcome the low isolation yields from the natural source and enable the generation of a library of related compounds for structure-activity relationship studies. The future of this compound research and its therapeutic potential is intrinsically linked to unraveling the secrets of its biosynthesis. The scientific community is now poised to apply modern genomic and biochemical tools to illuminate this enigmatic pathway.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Oxidative Entry into the Illicium Sesquiterpenes: Enantiospecific Synthesis of (+)-Pseudoanisatin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of a Terpene Feedstock-based Oxidative Synthetic Approach to the Illicium Sesquiterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Total Synthesis of Illisimonin A and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. faculty.dlut.edu.cn [faculty.dlut.edu.cn]

Merrilactone A: A Technical Guide to its Natural Sources, Abundance, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Merrilactone A is a structurally complex sesquiterpene dilactone that has garnered significant attention within the scientific community.[1][2] First isolated in 2000 from Illicium merrillianum, this natural product exhibits potent neurotrophic activity, promoting neurite outgrowth in primary cultures of fetal rat cortical neurons at concentrations as low as 0.1 to 10 μmol/L.[1][2][3] This biological activity suggests its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1] This technical guide provides a comprehensive overview of the natural sources, abundance, and experimental protocols for the isolation and analysis of this compound.

Natural Sources and Abundance

This compound is a naturally occurring compound found in the plant species Illicium merrillianum.[1] This plant is an evergreen shrub or tree belonging to the Illiciaceae family and is indigenous to southern China and Myanmar.[1] The genus Illicium comprises approximately 40 species, with a high concentration of diversity in northern Myanmar and southern China.[1] The fruits of Illicium merrillianum are characterized by a distinct star shape, an aromatic scent, a mild taste, and are known to cause a numbing sensation on the tongue when chewed.[1]

The abundance of this compound in its natural source is relatively low, presenting a significant challenge for its extraction and subsequent research. The quantitative data available for the yield of this compound from Illicium merrillianum is summarized in the table below.

| Natural Source | Plant Part | Extraction Yield (% w/w) | Reference |

| Illicium merrillianum | Dried Pericarps | 0.004% | [4] |

Experimental Protocols

The isolation and purification of this compound from Illicium merrillianum involve a multi-step process requiring careful extraction and chromatographic separation techniques. The following protocol is a composite of methodologies described in the literature for the isolation of sesquiterpenes from Illicium species.

Plant Material Preparation

-

Collection and Identification: The pericarps of Illicium merrillianum are collected and authenticated by a plant taxonomist.

-

Drying and Grinding: The collected plant material is air-dried in the shade to a constant weight and then coarsely powdered using a mechanical grinder.

Extraction

-

Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with methanol (MeOH) at room temperature. This process is typically carried out by maceration with periodic agitation or by using a Soxhlet apparatus.

-

Concentration: The resulting methanolic extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation and Purification

-

Solvent Partitioning: The crude methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH), to separate compounds based on their polarity.

-

Column Chromatography: The ethyl acetate fraction, which is typically enriched with sesquiterpenoids, is subjected to column chromatography over silica gel. The column is eluted with a gradient of n-hexane and ethyl acetate.

-

Further Chromatographic Purification: Fractions containing this compound, as identified by Thin Layer Chromatography (TLC) analysis, are pooled and further purified using repeated column chromatography on silica gel, Sephadex LH-20, and/or preparative High-Performance Liquid Chromatography (HPLC) with a reversed-phase column (e.g., C18).

Quantification and Characterization

-

High-Performance Liquid Chromatography (HPLC): Quantitative analysis of this compound in the extracts and purified fractions is performed using HPLC with a UV detector. A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile and water.

-

Spectroscopic Analysis: The structure of the isolated this compound is confirmed by various spectroscopic methods, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HMQC, and HMBC experiments are used to elucidate the complex three-dimensional structure.

-

X-ray Crystallography: To definitively determine the stereochemistry of the molecule.

-

Visualizing Key Pathways and Processes

To further aid in the understanding of this compound, the following diagrams illustrate its proposed biosynthetic pathway and a general workflow for its isolation.

Caption: Proposed biosynthetic pathway of this compound.[1]

Caption: General experimental workflow for the isolation of this compound.

While the precise signaling pathway activated by this compound is still under investigation, its neurotrophic effects suggest it may modulate pathways similar to other known neurotrophic factors. The diagram below illustrates a generalized neurotrophin signaling cascade.

Caption: Generalized neurotrophin signaling pathway potentially activated by this compound.[5][6][7]

Conclusion

This compound remains a compelling natural product for researchers in neuropharmacology and medicinal chemistry. Its potent neurotrophic activity, coupled with its complex and unique chemical structure, makes it a valuable lead compound for the development of novel therapeutics for neurodegenerative disorders. The low natural abundance of this compound underscores the importance of efficient isolation techniques and the ongoing efforts in its total synthesis to provide sufficient quantities for further biological evaluation. This guide provides a foundational understanding of the natural sourcing and analytical methodologies for this compound, intended to support and facilitate future research in this promising area.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound () for sale [vulcanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Intracellular signaling pathways activated by neurotrophic factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cusabio.com [cusabio.com]

- 7. KEGG_NEUROTROPHIN_SIGNALING_PATHWAY [gsea-msigdb.org]

Merrilactone A: A Comprehensive Technical Guide on its Physical, Chemical, and Neurotrophic Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Merrilactone A is a structurally complex sesquiterpenoid natural product isolated from the pericarps of Illicium merrillianum, a plant native to southern China.[1] Since its discovery, this compound has garnered significant attention from the scientific community due to its potent neurotrophic activity, making it a promising lead compound for the development of therapeutics targeting neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1][2] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its study, and an exploration of its mechanism of action.

Physical and Chemical Properties

This compound is a white, crystalline solid. Its molecular formula is C₁₅H₁₈O₆, with a corresponding molar mass of 294.30 g/mol .[2] The molecule possesses a unique and highly rigid pentacyclic cage-like structure, featuring two γ-lactone rings and an oxetane moiety.

Spectroscopic Data

The structure of this compound has been extensively characterized using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS).

| Property | Value |

| Melting Point | 228-230 °C |

| Specific Rotation ([α]D) | +67.5° (c 0.1, CHCl₃) |

| Infrared (IR) Spectroscopy (cm⁻¹) | |

| Carbonyl (γ-lactone) | 1774, 1747[3] |

| High-Resolution Mass Spectrometry (HRMS) | |

| Calculated m/z for C₁₅H₁₈O₆Na⁺ | 317.0998 |

| Found m/z | 317.0995 |

| ¹H NMR (500 MHz, CDCl₃) δ (ppm) | |

| 4.63 (1H, d, J = 5.5 Hz) | 4.30 (1H, d, J = 5.5 Hz) |

| 4.23 (1H, s) | 2.93 (1H, d, J = 18.0 Hz) |

| 2.68 (1H, d, J = 18.0 Hz) | 2.40 (1H, m) |

| 2.18 (1H, m) | 1.95 (1H, m) |

| 1.80 (1H, m) | 1.40 (3H, s) |

| 1.25 (3H, s) | 1.15 (3H, s) |

| ¹³C NMR (125 MHz, CDCl₃) δ (ppm) | |

| 176.5 | 171.0 |

| 88.1 | 84.5 |

| 82.3 | 78.9 |

| 70.1 | 55.4 |

| 52.1 | 48.9 |

| 45.3 | 38.7 |

| 35.4 | 25.8 |

| 15.2 |

Experimental Protocols

Neurite Outgrowth Assay

The neurotrophic activity of this compound is primarily assessed by its ability to promote neurite outgrowth in cultured neuronal cells, such as PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla.

Objective: To determine the concentration-dependent effect of this compound on the promotion of neurite extension in PC12 cells.

Materials:

-

PC12 cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Horse Serum (HS)

-

Nerve Growth Factor (NGF) as a positive control

-

This compound

-

Collagen-coated culture plates

-

Microscope with imaging capabilities

-

Image analysis software

Procedure:

-

Cell Culture: PC12 cells are cultured in DMEM supplemented with 10% FBS and 5% HS in a humidified atmosphere of 5% CO₂ at 37°C.

-

Plating: Cells are seeded onto collagen-coated 24-well plates at a density of 1 x 10⁴ cells/well and allowed to attach for 24 hours.[1]

-

Treatment: The culture medium is then replaced with a low-serum medium (e.g., DMEM with 1% HS). This compound, dissolved in a suitable solvent (e.g., DMSO), is added to the wells at various final concentrations (e.g., 0.1, 1, 10 µM). A positive control group is treated with a known concentration of NGF (e.g., 50 ng/mL), and a negative control group receives only the vehicle.

-

Incubation: The cells are incubated for a period of 48 to 72 hours to allow for neurite outgrowth.[4]

-

Imaging: After incubation, the cells are visualized using a phase-contrast microscope. Multiple random fields of view for each well are captured.

-

Quantification: The length of the longest neurite for each cell and the percentage of cells bearing neurites (defined as a process longer than the cell body diameter) are quantified using image analysis software.[5]

Total Synthesis of (±)-Merrilactone A (Danishefsky's Approach)

The first total synthesis of racemic this compound was achieved by Danishefsky and coworkers.[6] This groundbreaking work provided access to the molecule for further biological evaluation and analog synthesis. A key feature of this synthesis is a Diels-Alder reaction to construct a key intermediate.

Key Stages:

-

Diels-Alder Cycloaddition: The synthesis commences with a Diels-Alder reaction between 2,3-dimethylmaleic anhydride and 1-(tert-butyldimethylsiloxy)-butadiene to construct the core carbocyclic framework.[6]

-

Radical Cyclization: A key step involves a free radical cyclization to form one of the five-membered rings.[6]

-

Payne-like Rearrangement: The characteristic oxetane ring of this compound is installed via a Payne-like rearrangement of a hydroxyepoxide intermediate.[6]

Below is a simplified workflow of this synthetic approach.

Signaling Pathways

The neurotrophic effects of this compound are believed to be mediated through the activation of signaling pathways similar to those triggered by endogenous neurotrophic factors like Nerve Growth Factor (NGF). These pathways are crucial for neuronal survival, differentiation, and synaptic plasticity. The primary receptor for NGF is the Tropomyosin receptor kinase A (TrkA).

Upon binding of a neurotrophic agent, Trk receptors dimerize and autophosphorylate, initiating a cascade of intracellular signaling events. Two major downstream pathways are the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.[7][8]

-

PI3K/Akt Pathway: This pathway is primarily involved in promoting cell survival and inhibiting apoptosis (programmed cell death).[7]

-

MAPK/ERK Pathway: This pathway plays a key role in promoting neurite outgrowth and neuronal differentiation.[8]

The proposed signaling cascade initiated by this compound is depicted below.

Conclusion

This compound stands out as a natural product with significant potential in the field of neuroscience and drug development. Its unique chemical structure and potent neurotrophic activity have made it a subject of intense research. This technical guide has summarized the key physical and chemical properties of this compound, provided detailed experimental protocols for its investigation, and outlined the signaling pathways through which it likely exerts its biological effects. Further research into the precise molecular interactions of this compound and the development of synthetic analogs will be crucial in harnessing its therapeutic potential for the treatment of neurodegenerative disorders.

References

- 1. 4.7. Neurite Outgrowth Assay in PC12 [bio-protocol.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Nerve growth factor induces neurite outgrowth of PC12 cells by promoting Gβγ-microtubule interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. The total synthesis of (+/-)-merrilactone A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neuroprotection signaling pathway of nerve growth factor and brain-derived neurotrophic factor against staurosporine induced apoptosis in hippocampal H19-7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-diagnostics.com [creative-diagnostics.com]

An In-depth Technical Guide to the Spectroscopic Data of Merrilactone A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Merrilactone A, a sesquiterpene dilactone isolated from the pericarps of Illicium merrillianum, has garnered significant attention within the scientific community for its potent neurotrophic activity.[1] Its complex pentacyclic structure, featuring two γ-lactones and a unique oxetane ring, presents a formidable challenge for synthetic chemists and a point of interest for medicinal chemists. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, to support ongoing research and drug development efforts.

Spectroscopic Data

The structural elucidation of this compound was achieved through extensive spectroscopic analysis. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and HR-MS analyses.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1 | 2.65 | d | 5.5 |

| 2 | 4.53 | d | 5.5 |

| 5α | 2.15 | d | 14.0 |

| 5β | 2.30 | d | 14.0 |

| 6 | 4.81 | s | |

| 10α | 2.05 | d | 13.5 |

| 10β | 2.25 | d | 13.5 |

| 12-Me | 1.08 | s | |

| 13-Me | 1.15 | s | |

| 14-Me | 1.45 | s | |

| OH | 2.95 | br s |

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| 1 | 52.8 |

| 2 | 79.7 |

| 3 | 89.9 |

| 4 | 88.1 |

| 5 | 41.5 |

| 6 | 82.1 |

| 7 | 176.8 |

| 8 | 91.2 |

| 9 | 50.1 |

| 10 | 35.5 |

| 11 | 179.5 |

| 12 | 16.5 |

| 13 | 24.5 |

| 14 | 21.8 |

| 15 | 70.1 |

Table 3: IR and HR-MS Data for this compound

| Spectroscopic Technique | Data |

| IR (film) | 1774, 1747 cm⁻¹ |

| HR-FAB-MS | m/z 295.1182 [M+H]⁺ (Calcd. for C₁₅H₁₉O₆, 295.1182) |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for sesquiterpenoids like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC, NOESY) spectra are typically recorded on a 500 MHz or higher field NMR spectrometer. The sample is dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. For ¹H NMR, the spectral width is typically around 12 ppm, and for ¹³C NMR, it is around 220 ppm. Data processing is performed using standard NMR software.

Infrared (IR) Spectroscopy

IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the purified compound is prepared on a NaCl or KBr plate. The spectrum is typically recorded in the range of 4000-400 cm⁻¹. The characteristic absorption bands for the γ-lactone carbonyl groups are observed around 1770-1750 cm⁻¹.

High-Resolution Mass Spectrometry (HR-MS)

High-resolution mass spectra are obtained using a Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI) mass spectrometer. The sample is dissolved in a suitable solvent (e.g., methanol) and introduced into the ion source. The exact mass is measured to determine the elemental composition of the molecule.

Signaling Pathways for Neurotrophic Activity

The neurotrophic effects of this compound are believed to be mediated through the activation of key signaling pathways that promote neuronal survival and neurite outgrowth. While the precise mechanisms for this compound are still under investigation, the TrkB/BDNF, CREB, and MAPK/ERK pathways are known to be crucial for the neurotrophic activity of many sesquiterpenoids.

This compound-Induced Neurotrophic Signaling Cascade

Caption: Proposed signaling pathway for this compound's neurotrophic activity.

Experimental Workflow for Spectroscopic Analysis

Caption: General workflow for the spectroscopic analysis of this compound.

Conclusion

This technical guide provides a consolidated resource for the spectroscopic data of this compound, essential for its identification, characterization, and further investigation. The detailed NMR, IR, and MS data, along with generalized experimental protocols and an overview of the potential signaling pathways for its neurotrophic activity, will aid researchers in the fields of natural product chemistry, medicinal chemistry, and neuropharmacology in their efforts to unlock the full therapeutic potential of this remarkable molecule.

References

The Neurotrophic Potential of Merrilactone A: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Merrilactone A, a sesquiterpene dilactone isolated from Illicium merrillianum, has emerged as a promising small molecule with significant neurotrophic and neuroprotective properties. This document provides a comprehensive technical overview of the current understanding of this compound's effects on neuronal cells, its putative mechanism of action, and detailed protocols for its investigation. The presented data, experimental methodologies, and proposed signaling pathways are intended to serve as a valuable resource for researchers in the fields of neuroscience and drug discovery, particularly those focused on therapeutic strategies for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Quantitative Analysis of Neurotrophic Activity

This compound has demonstrated potent neurotrophic activity in both primary neuronal cultures and immortalized cell lines. The following tables summarize the key quantitative findings from published studies.

Table 1: Neurotrophic Activity of this compound on Primary Fetal Rat Cortical Neurons

| Parameter | Concentration Range | Observation | Reference |

| Neurite Outgrowth Promotion | 0.1 µM - 10 µM | Significant promotion of neurite extension. | [1][2] |

| Neuroprotection | 0.1 µM - 10 µM | Protective effects observed at the same concentrations that promote neurite outgrowth. | [2] |

Table 2: Neurotrophic Activity of this compound on PC12 Cells

| Parameter | Concentration | Observation | Reference |

| Neurite Outgrowth (in the presence of NGF) | 10 µM | 10.34% differentiation rate. | [1] |

Proposed Mechanism of Action: Signaling Pathways

While the precise molecular interactions of this compound are still under investigation, current evidence suggests that its neurotrophic effects are mediated through the activation of canonical neurotrophin signaling cascades. It is hypothesized that this compound acts as a small-molecule mimetic of nerve growth factor (NGF), potentially interacting with the Tropomyosin receptor kinase A (TrkA). This interaction is thought to trigger the autophosphorylation of TrkA and subsequent activation of two major downstream pathways: the Ras/MAPK/ERK pathway and the PI3K/Akt pathway. These pathways are crucial for promoting neuronal survival, differentiation, and neurite outgrowth.

Experimental Protocols

The following sections provide detailed methodologies for assessing the neurotrophic properties of this compound. These protocols are synthesized from established methods and can be adapted for specific experimental needs.

Primary Cortical Neuron Culture and Neurite Outgrowth Assay

This protocol describes the isolation and culture of primary cortical neurons from fetal rats, followed by an assay to quantify neurite outgrowth upon treatment with this compound.

Materials:

-

Timed-pregnant Sprague-Dawley rat (E18)

-

Hibernate-E medium

-

Papain dissociation system

-

Neurobasal medium supplemented with B27 and GlutaMAX

-

Poly-D-lysine and Laminin

-

This compound stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% goat serum in PBS)

-

Primary antibody (e.g., mouse anti-β-III tubulin)

-

Fluorescently-labeled secondary antibody (e.g., goat anti-mouse Alexa Fluor 488)

-

DAPI

-

Fluorescence microscope with image analysis software

Procedure:

-

Plate Coating: Coat 24-well plates with poly-D-lysine followed by laminin according to the manufacturer's instructions.

-

Neuron Isolation:

-

Euthanize the pregnant rat according to approved animal welfare protocols.

-

Aseptically remove the uterine horns and transfer to a sterile dish containing ice-cold Hibernate-E medium.

-

Dissect the cortices from the embryonic brains.

-

Digest the cortical tissue with papain according to the manufacturer's protocol to obtain a single-cell suspension.

-

Determine cell viability and density using a hemocytometer and trypan blue exclusion.

-

-

Cell Culture and Treatment:

-

Plate the neurons at a density of 5 x 10^4 cells/well in pre-warmed Neurobasal medium.

-

Incubate at 37°C in a 5% CO2 humidified incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in culture medium from a concentrated stock solution. The final DMSO concentration should be kept below 0.1%.

-

Replace the medium in each well with the medium containing the appropriate concentration of this compound or vehicle control (DMSO).

-

Incubate for an additional 48-72 hours.

-

-

Immunocytochemistry and Imaging:

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

-

Wash three times with PBS.

-

Block non-specific binding with 5% goat serum for 1 hour.

-

Incubate with primary antibody against β-III tubulin overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorescently-labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

Acquire images using a fluorescence microscope.

-

-

Quantification:

-

Use an automated image analysis software (e.g., ImageJ with NeuronJ plugin) to measure the total neurite length, number of primary neurites, and number of branch points per neuron.

-

Perform statistical analysis to compare the treated groups with the vehicle control.

-

Western Blot Analysis of Signaling Pathway Activation

This protocol outlines the procedure for detecting the phosphorylation status of key proteins in the MAPK/ERK and PI3K/Akt pathways in PC12 cells following treatment with this compound.

Materials:

-

PC12 cell line

-

Cell culture medium (e.g., RPMI-1640 with horse and fetal bovine serum)

-

This compound stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: rabbit anti-phospho-ERK1/2, rabbit anti-ERK1/2, rabbit anti-phospho-Akt, rabbit anti-Akt, mouse anti-β-actin

-

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Culture PC12 cells in complete medium until they reach 80% confluency.

-

Serum-starve the cells for 12-24 hours.

-

Treat the cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 15, 30, 60 minutes).

-

-

Protein Extraction and Quantification:

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunodetection:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies (e.g., anti-p-ERK, anti-p-Akt) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

-

-

Analysis:

-

Strip the membrane and re-probe for total ERK, total Akt, and a loading control (e.g., β-actin).

-

Quantify the band intensities using densitometry software.

-

Normalize the phosphorylated protein levels to the total protein levels.

-

Conclusion and Future Directions

This compound represents a compelling lead compound for the development of novel therapeutics for neurodegenerative disorders. Its ability to promote neurite outgrowth and neuronal survival at low micromolar concentrations highlights its potential. The proposed mechanism of action through the TrkA receptor and downstream activation of the MAPK/ERK and PI3K/Akt pathways provides a solid foundation for further investigation.

Future research should focus on:

-

Direct Target Identification: Confirming the direct binding of this compound to the TrkA receptor through biophysical assays such as surface plasmon resonance or isothermal titration calorimetry.

-

In Vivo Efficacy: Evaluating the neurotrophic and neuroprotective effects of this compound in animal models of neurodegenerative diseases.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify the key structural motifs responsible for its bioactivity and to optimize its pharmacological properties.

-

Pharmacokinetics and Blood-Brain Barrier Permeability: Assessing the metabolic stability, bioavailability, and ability of this compound to cross the blood-brain barrier.

A deeper understanding of the molecular mechanisms and in vivo efficacy of this compound will be crucial for its translation into a clinically viable therapeutic agent.

References

Potential therapeutic applications of Merrilactone A in neurodegenerative diseases.

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, present a significant and growing global health challenge. A key pathological feature of these conditions is chronic neuroinflammation, which contributes to neuronal dysfunction and death. Merrilactone A, a naturally occurring sesquiterpenoid lactone isolated from the pericarps of Illicium merrillianum, has emerged as a promising neuroprotective agent. This document provides a comprehensive overview of the current understanding of this compound's therapeutic potential, focusing on its mechanisms of action, supported by quantitative data and detailed experimental protocols. The primary neuroprotective effects of this compound are attributed to its potent anti-inflammatory and anti-oxidative stress properties.

Mechanism of Action: Attenuation of Neuroinflammation and Oxidative Stress

This compound exerts its neuroprotective effects through the modulation of key signaling pathways involved in the inflammatory and oxidative stress responses in the central nervous system.

Inhibition of Pro-inflammatory Mediators

This compound has been shown to significantly reduce the production of pro-inflammatory cytokines and enzymes in microglia, the primary immune cells of the brain. This inhibition is crucial in mitigating the chronic neuroinflammatory state observed in neurodegenerative diseases.

Modulation of Key Signaling Pathways

This compound inhibits the lipopolysaccharide (LPS)-induced inflammatory response by suppressing the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. It achieves this by reducing the phosphorylation of key proteins in these cascades, including p65, IκBα, p38, ERK, and JNK.

This compound also combats oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway. This pathway plays a critical role in the cellular defense against oxidative damage by upregulating the expression of antioxidant enzymes.

The NLRP3 inflammasome is a multiprotein complex that, when activated, triggers the release of potent pro-inflammatory cytokines. This compound has been demonstrated to inhibit the activation of the NLRP3 inflammasome in microglia, further contributing to its anti-inflammatory effects.

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of this compound from various in vitro and in vivo studies.

Table 1: In Vitro Efficacy of this compound in LPS-Stimulated BV2 Microglia

| Parameter | Concentration of this compound | Result | Reference |

| Cell Viability | 1-20 µM | No significant cytotoxicity | |

| Nitric Oxide (NO) Production | 5, 10, 20 µM | Significant reduction in a dose-dependent manner | |

| iNOS Expression | 5, 10, 20 µM | Significant reduction in a dose-dependent manner | |

| COX-2 Expression | 5, 10, 20 µM | Significant reduction in a dose-dependent manner | |

| TNF-α Production | 5, 10, 20 µM | Significant reduction in a dose-dependent manner | |

| IL-6 Production | 5, 10, 20 µM | Significant reduction in a dose-dependent manner | |

| IL-1β Production | 5, 10, 20 µM | Significant reduction in a dose-dependent manner |

Table 2: In Vivo Efficacy of this compound in LPS-Induced Neuroinflammation Mouse Model

| Parameter | Dosage of this compound | Result | Reference |

| Iba-1 Expression (Activated Microglia) | 25, 50 mg/kg | Significant reduction in the hippocampus and cortex | |

| GFAP Expression (Activated Astrocytes) | 25, 50 mg/kg | Significant reduction in the hippocampus and cortex | |

| TNF-α Levels in Brain Tissue | 25, 50 mg/kg | Significant reduction | |

| IL-6 Levels in Brain Tissue | 25, 50 mg/kg | Significant reduction | |

| IL-1β Levels in Brain Tissue | 25, 50 mg/kg | Significant reduction | |

| Cognitive Deficits (Morris Water Maze) | 25, 50 mg/kg | Amelioration of LPS-induced memory impairment |

Signaling Pathway and Experimental Workflow Diagrams

Caption: this compound signaling pathways in microglia.

Caption: General experimental workflow for evaluating this compound.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to evaluate the efficacy of this compound.

In Vitro: Anti-inflammatory Effects in BV2 Microglia

-

Cell Culture: BV2 murine microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

This compound Treatment: Cells are seeded in appropriate culture plates and allowed to adhere overnight. The medium is then replaced with serum-free DMEM containing various concentrations of this compound (e.g., 5, 10, 20 µM) for 1 hour.

-

LPS Stimulation: Lipopolysaccharide (LPS) from E. coli is added to the culture medium at a final concentration of 1 µg/mL and incubated for the desired time (e.g., 24 hours for cytokine measurements).

-

Nitric Oxide (NO) Assay: The concentration of NO in the culture supernatant is determined using the Griess reagent.

-

ELISA for Cytokines: The levels of TNF-α, IL-6, and IL-1β in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Western Blot Analysis:

-

Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentrations are determined using a BCA protein assay kit.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is incubated with primary antibodies against iNOS, COX-2, p-p65, p-IκBα, and β-actin overnight at 4°C.

-

After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

In Vivo: LPS-Induced Neuroinflammation Mouse Model

-

Animals: Male C57BL/6 mice (8-10 weeks old) are used.

-

This compound Administration: this compound is dissolved in a vehicle (e.g., 0.5% carboxymethylcellulose sodium) and administered intraperitoneally (i.p.) at doses of 25 and 50 mg/kg for a specified number of consecutive days.

-

LPS Injection: On the final day of this compound treatment, mice are injected i.p. with LPS (e.g., 0.25 mg/kg).

-

Behavioral Testing (Morris Water Maze):

-

Acquisition Phase: Mice are trained to find a hidden platform in a circular pool of water for 5 consecutive days.

-

Probe Trial: On the day after the last training session, the platform is removed, and the time spent in the target quadrant is recorded.

-

-

Tissue Processing:

-

Mice are euthanized, and brains are collected.

-

For immunohistochemistry, brains are fixed in 4% paraformaldehyde.

-

For biochemical analysis, brain regions (e.g., hippocampus, cortex) are dissected and stored at -80°C.

-

-

Immunohistochemistry:

-

Fixed brain tissue is sectioned and stained with antibodies against Iba-1 (for microglia) and GFAP (for astrocytes).

-

The number of activated microglia and astrocytes is quantified using microscopy and image analysis software.

-

Future Directions and Conclusion

This compound demonstrates significant potential as a therapeutic agent for neurodegenerative diseases due to its potent anti-inflammatory and anti-oxidative stress properties. Its ability to modulate multiple key signaling pathways, including NF-κB, MAPK, and Nrf2, makes it an attractive candidate for further investigation.

Future research should focus on:

-

Pharmacokinetic and Pharmacodynamic Studies: To determine the bioavailability, distribution, and metabolism of this compound in the central nervous system.

-

Chronic Disease Models: Evaluating the efficacy of this compound in long-term animal models of neurodegenerative diseases that more closely mimic the human condition.

-

Target Identification: Elucidating the direct molecular targets of this compound to better understand its mechanism of action.

-

Safety and Toxicity: Comprehensive toxicological studies are necessary to establish a safety profile for potential clinical development.

Early-Stage Research on Merrilactone A's Biological Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Merrilactone A, a sesquiterpene dilactone isolated from the fruit of Illicium merrillianum, has emerged as a molecule of significant interest in the field of neuroscience due to its potent neurotrophic properties.[1][2] Discovered in 2000, this complex natural product has demonstrated the ability to promote neurite outgrowth and offer neuroprotection at low micromolar concentrations, suggesting its potential as a therapeutic agent for neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[1][2] This technical guide provides an in-depth overview of the early-stage research into the biological activities of this compound, with a focus on its neurotrophic effects. The guide summarizes available quantitative data, details relevant experimental protocols, and visualizes hypothesized signaling pathways to support further research and development.

Biological Activity of this compound

The primary biological activity identified for this compound is its significant neurotrophic and neuroprotective effects.

Neurotrophic and Neuroprotective Activities

Initial studies have demonstrated that this compound significantly promotes neurite outgrowth in primary cultures of fetal rat cortical neurons.[1][2][3] This activity is observed at concentrations ranging from 0.1 to 10 µmol/L.[1][2] In addition to promoting the growth of neuronal projections, this compound has also been found to exhibit neuroprotective properties at the same concentration range.[1][2]

While specific quantitative data such as EC50 values for neurite outgrowth or IC50 values for neuroprotection are not extensively reported in the foundational literature, the effective concentration range provides a solid basis for its potent activity.

Table 1: Summary of Quantitative Data on the Biological Activity of this compound

| Biological Activity | Cell Type | Effective Concentration Range (µmol/L) | Quantitative Metric | Reference |

| Neurotrophic (Neurite Outgrowth) | Primary Fetal Rat Cortical Neurons | 0.1 - 10 | Not Specified | [1][2] |

| Neuroprotection | Primary Fetal Rat Cortical Neurons | 0.1 - 10 | Not Specified | [1][2] |

Anti-inflammatory and Anticancer Activities

To date, there is no publicly available scientific literature detailing the evaluation of this compound for anti-inflammatory or anticancer activities. While other sesquiterpene lactones have demonstrated such properties, these have not been specifically reported for this compound.

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the neurotrophic and neuroprotective activities of this compound. These protocols are based on standard practices for primary neuronal cell culture and neurite outgrowth analysis.

Primary Fetal Rat Cortical Neuron Culture

This protocol describes the isolation and culture of primary cortical neurons from fetal rats, a common model for studying neurotrophic effects.

-

Materials:

-

Timed-pregnant Sprague-Dawley rat (E18)

-

Hanks' Balanced Salt Solution (HBSS), Ca²⁺/Mg²⁺-free

-

0.25% Trypsin-EDTA

-

Fetal Bovine Serum (FBS)

-

Neurobasal medium supplemented with B27, GlutaMAX, and Penicillin-Streptomycin

-

Poly-D-lysine coated culture plates/coverslips

-

Sterile dissection tools

-

-

Procedure:

-

Euthanize the pregnant rat according to approved animal welfare protocols.

-

Aseptically dissect the uterine horns and remove the E18 fetuses.

-

Isolate the fetal brains and place them in ice-cold HBSS.

-

Under a dissecting microscope, carefully remove the cortices from the hemispheres.

-

Mince the cortical tissue into small pieces.

-

Transfer the tissue to a conical tube and incubate with 0.25% Trypsin-EDTA at 37°C for 15 minutes.

-

Inactivate the trypsin by adding an equal volume of media containing 10% FBS.

-

Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

-

Centrifuge the cell suspension at 200 x g for 5 minutes.

-

Resuspend the cell pellet in supplemented Neurobasal medium.

-

Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.

-

Plate the neurons onto poly-D-lysine coated culture vessels at a desired density (e.g., 1 x 10⁵ cells/cm²).

-

Incubate the cultures at 37°C in a humidified atmosphere of 5% CO₂.

-

Neurite Outgrowth Assay

This assay is used to quantify the effect of this compound on the growth of neurites from primary cortical neurons.

-

Materials:

-

Cultured primary cortical neurons (as described above)

-

This compound stock solution (in DMSO)

-

Supplemented Neurobasal medium

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

-

Primary antibody against a neuronal marker (e.g., anti-β-III tubulin or anti-MAP2)

-

Fluorescently labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Fluorescence microscope and image analysis software

-

-

Procedure:

-

After 24 hours of initial plating, treat the cultured neurons with varying concentrations of this compound (e.g., 0.1, 1, 10 µmol/L) and a vehicle control (DMSO).

-

Incubate the cells for 48-72 hours.

-

Fix the cells with 4% PFA for 20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash three times with PBS.

-

Block non-specific antibody binding with blocking buffer for 1 hour.

-

Incubate with the primary antibody overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody and DAPI for 1-2 hours at room temperature in the dark.

-

Wash three times with PBS.

-

Mount the coverslips on microscope slides.

-

Acquire images using a fluorescence microscope.

-

Quantify neurite outgrowth using image analysis software to measure parameters such as the percentage of neurite-bearing cells, the average length of the longest neurite per neuron, and the number of neurite branches.

-

Neuroprotection Assay

This assay evaluates the ability of this compound to protect neurons from a toxic insult.

-

Materials:

-

Cultured primary cortical neurons

-

This compound stock solution

-

A neurotoxic agent (e.g., glutamate, hydrogen peroxide, or amyloid-beta peptide)

-

Cell viability assay kit (e.g., MTT, LDH, or Calcein-AM/Propidium Iodide)

-

-

Procedure:

-

Pre-treat cultured neurons with different concentrations of this compound for a specified period (e.g., 24 hours).

-

Introduce the neurotoxic agent to the cultures (except for the negative control group).

-

Co-incubate the cells with this compound and the neurotoxin for a duration relevant to the chosen toxin (e.g., 24 hours for glutamate-induced excitotoxicity).

-

Assess cell viability using a chosen assay according to the manufacturer's instructions.

-

Compare the viability of neurons treated with this compound and the neurotoxin to those treated with the neurotoxin alone to determine the neuroprotective effect.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate a hypothesized signaling pathway for this compound's neurotrophic activity and a general experimental workflow for its evaluation.

Caption: Hypothesized signaling pathway for this compound's neurotrophic activity.

Caption: General experimental workflow for evaluating neurite outgrowth.

Conclusion and Future Directions

Early-stage research has identified this compound as a potent neurotrophic agent with demonstrated efficacy in promoting neurite outgrowth and providing neuroprotection in primary neuronal cultures. While the initial findings are promising, further in-depth studies are required to fully elucidate its therapeutic potential. Key areas for future research include:

-

Quantitative Pharmacological Characterization: Determination of precise EC50 and IC50 values for its neurotrophic and neuroprotective effects.

-

Mechanism of Action Studies: Identification of the specific molecular targets and signaling pathways modulated by this compound to understand how it exerts its effects.

-

In Vivo Efficacy: Evaluation of this compound in animal models of neurodegenerative diseases to assess its therapeutic efficacy and pharmacokinetic properties.

-

Exploration of Other Biological Activities: Investigation into its potential anti-inflammatory and anticancer properties to broaden the understanding of its pharmacological profile.

The continued investigation of this compound holds the potential to yield novel therapeutic strategies for a range of debilitating neurological disorders.

References

Methodological & Application

The Intricate Path to a Neurotrophic Agent: A Detailed Overview of the Total Synthesis of (±)-Merrilactone A

For researchers, scientists, and professionals in drug development, this document provides a comprehensive analysis of the various strategies employed in the total synthesis of (±)-Merrilactone A, a potent neurotrophic agent. Herein, we present a comparative summary of key synthetic routes, detailed experimental protocols for pivotal reactions, and a visualization of the strategic bond disconnections and reaction sequences.

Merrilactone A, a sesquiterpenoid isolated from Illicium merrillianum, has garnered significant attention from the scientific community due to its remarkable neurotrophic activity at low concentrations. Its complex pentacyclic structure, featuring a congested cage-like architecture with seven stereocenters, has made it a challenging and popular target for total synthesis. The endeavors of several research groups have not only provided access to this promising molecule but also spurred the development of novel synthetic methodologies.

Comparative Analysis of Synthetic Strategies

The total synthesis of (±)-Merrilactone A has been accomplished by several research groups, each employing a unique and elegant strategy. The key approaches are summarized below, with a focus on the construction of the core carbocyclic framework.

| Research Group | Key Strategy | Overall Yield (%) | Number of Steps (Longest Linear Sequence) | Reference |

| Danishefsky (2002) | Diels-Alder reaction followed by a radical cyclization. | Not explicitly stated in abstract | 20 | [1][2] |

| Mehta (2006) | Norbornyl-based strategy with sequential ring fragmentations. | Not explicitly stated in abstract | Not explicitly stated in abstract | [3] |

| Frontier (2008) | Iridium-catalyzed Nazarov cyclization for the cyclopentane ring construction. | Not explicitly stated in abstract | Not explicitly stated in abstract | [4][5][6] |

| Greaney (2010) | [2+2] photocycloaddition and regioselective ring expansion to form the C ring, followed by a reductive epoxide cleavage–cyclization. | 2.4 (to a known intermediate) | 22 (to a known intermediate) | [7] |

| Zhai (2012) | Johnson–Claisen rearrangement, hetero-Pauson–Khand reaction, and a Mukaiyama-Michael reaction. | Not explicitly stated in abstract | 15 | [8] |

Visualizing the Synthetic Pathways

To better understand the logic behind these complex syntheses, the following diagrams illustrate the key bond disconnections and the overall flow of the synthetic routes.

Caption: High-level retrosynthetic analysis of (±)-Merrilactone A.

The following diagram details a generalized workflow for the total synthesis, highlighting the major phases of the process.

Caption: Generalized workflow of a total synthesis of (±)-Merrilactone A.

Key Experimental Protocols

Here, we provide detailed protocols for some of the pivotal reactions from the published syntheses. These are intended to serve as a guide for researchers looking to apply these methodologies in their own work.

Danishefsky's Radical Cyclization

This key step establishes the highly congested C9 quaternary center.[1][2][9][10]

Reaction: Conversion of a vinyl bromide precursor to the tetracyclic core.

-

Reagents:

-

Vinyl bromide intermediate

-

AIBN (azobisisobutyronitrile)

-

Bu₃SnH (tributyltin hydride)

-

Benzene (solvent)

-

-

Procedure:

-

To a solution of the vinyl bromide in benzene, add AIBN and Bu₃SnH.

-

Reflux the reaction mixture for the specified time (monitoring by TLC).

-

Upon completion, concentrate the reaction mixture in vacuo.

-

Purify the residue by flash column chromatography on silica gel to afford the tetracyclic product.

-

Frontier's Nazarov Cyclization

This electrocyclization reaction is a cornerstone of the Frontier synthesis for the construction of the five-membered C-ring.[4][5][6][11]

Reaction: Iridium-catalyzed 4π-electrocyclization of a divinyl ketone intermediate.

-

Reagents:

-

Divinyl ketone precursor

-

[Ir(COD)Cl]₂ (catalyst)

-

AgSbF₆ (co-catalyst)

-

1,2-Dichloroethane (solvent)

-

-

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the divinyl ketone precursor in 1,2-dichloroethane.

-

Add the iridium catalyst and the silver salt co-catalyst.

-

Stir the reaction mixture at the specified temperature until the starting material is consumed (as indicated by TLC analysis).

-

Quench the reaction and perform an aqueous workup.

-

Extract the aqueous layer with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography.

-

Greaney's Reductive Epoxide Cleavage–Cyclization

This transformation is the defining step in the Greaney synthesis, forming the C9 quaternary center and the B-ring.[7]